2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid
Description
Properties
CAS No. |
64630-01-9 |
|---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4-cyano-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C16H12N2O4/c17-9-12-6-7-13(15(19)20)14(8-12)18-16(21)22-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,18,21)(H,19,20) |
InChI Key |
HJQNBDCIWPCIFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Nitrile Formation: The cyano group is introduced via a nucleophilic substitution reaction using a suitable nitrile source like sodium cyanide or potassium cyanide.
Benzoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Protection: Large quantities of the amino precursor are protected using benzyloxycarbonyl chloride.
Nitrile Introduction: The protected intermediate is then reacted with a nitrile source under controlled conditions.
Oxidation: The final oxidation step is carried out in large reactors with efficient stirring and temperature control to ensure complete conversion to the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with different protecting groups or functional groups.
Scientific Research Applications
The compound 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid, also known as this compound, is a chemical compound with the molecular formula C16H12N2O4 . While specific applications of this compound are not extensively detailed in the provided search results, its structural features and related research offer insights into potential uses.
Chemical Properties and Structure
this compound has a defined chemical structure and is characterized by physical and chemical properties that can be found on PubChem . The presence of a cyano group and a benzyloxycarbonylamino moiety suggests its utility in various chemical syntheses and biological applications .
Potential Applications
While the search results do not directly list applications for this compound, they do highlight the use of related compounds in drug discovery and development:
- Enzyme Inhibition: Research indicates that introducing a cyano group (CN) at the 3-position of a benzene ring in similar compounds can enhance metabolic stability and off-target selectivity .
- Antimalarial Research: Related compounds have been evaluated for antimalarial efficacy against liver stages of parasites, showing that specific structural modifications can maintain potency while improving metabolic stability and selectivity .
- Glaucoma Treatment: While not directly related to the compound , advancements in glaucoma treatment highlight the importance of considering adverse effects of topical therapies and exploring alternative treatment options . This suggests a potential area where novel compounds with fewer side effects could be valuable.
- Lactate Imaging: Another study discusses a method for imaging lactate in vivo using chemical exchange saturation transfer (CEST) MRI, which could be relevant in studying metabolic disorders and cancer . Although not directly linked to the compound, this illustrates the broader context of chemical compounds in medical research.
Table of Related Compound Applications
Case Studies and Research Findings
The provided documents include case studies and research findings related to analogous compounds:
- One study describes the discovery of ketone-based covalent inhibitors of coronavirus 3CL proteases, noting the challenges of poor solubility in clinically relevant formulations . This underscores the importance of improving solubility characteristics in drug development.
- Another study details the synthesis of intermediate compound 17 , confirmed by vibrational circular dichroism (VCD) spectroscopy . Although not the focus compound, this highlights the methodologies used in synthesizing and characterizing related compounds.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to metabolism, signal transduction, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent positions, protecting groups, or functional moieties. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity: The isopropoxy group in 4-{[(Benzyloxy)carbonyl]amino}-2-(propan-2-yloxy)benzoic acid increases logP compared to the target compound, enhancing membrane permeability .
- Acidity : The -COOH group in all analogs contributes to water solubility, but the electron-withdrawing -CN group in the target compound slightly increases acidity (pKa ~2.5–3.0) compared to analogs with electron-donating substituents (e.g., -OCH₃) .
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid is a complex organic compound with significant potential in medicinal chemistry and biological research. Characterized by its unique structure, which includes a benzyloxycarbonyl group and a cyanobenzoic acid moiety, this compound has garnered attention for its possible applications as a chemical probe in biological studies. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C15H13N1O4
- Molecular Weight : Approximately 332.35 g/mol
The biological activity of this compound can be attributed to its functional groups, which allow it to interact with various proteins and enzymes within metabolic pathways. Preliminary studies indicate that compounds with similar structural features can bind effectively to biological targets, suggesting that this compound may exhibit similar properties.
Interaction Studies
Interaction studies are vital for understanding how this compound affects biological systems. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to elucidate the binding characteristics between the compound and its targets.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:
| Compound | Biological Activity | IC50 Value | Notes |
|---|---|---|---|
| This compound | Potential enzyme inhibitor | TBD | Investigated as a chemical probe |
| 4-((Benzyloxy)carbonyl)aminobenzoic acid | Drug design candidate | TBD | Similar structure, used in drug development |
| 2-Amino-4-cyanobenzoic acid | Anti-inflammatory effects | TBD | Simpler structure, less complex interactions |
| Ethyl 4-((methoxycarbonyl)amino)benzoate | Varying solubility and reactivity | TBD | Different functional group impacts |
Case Studies
- Enzyme Interaction Studies : Research has demonstrated that compounds similar to this compound can inhibit specific enzymes such as human aspartyl proteases. In one study, an analog exhibited an IC50 of 64 nM against Cat D protease, highlighting the potential for this class of compounds in therapeutic applications targeting proteolytic enzymes .
- Antimicrobial Activity : Another study evaluated several benzoic acid derivatives for their antimicrobial properties. While specific data on this compound was limited, related compounds demonstrated moderate antibacterial activity against Gram-positive strains .
- Cell-Based Assays : In vitro studies have shown that benzoic acid derivatives can enhance the activity of protein degradation systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), suggesting that these compounds may have implications in aging and cellular homeostasis .
Q & A
Basic: What analytical techniques are critical for confirming the structural integrity of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential.
- 1H/13C NMR : Assign peaks to confirm the benzyloxycarbonyl (Cbz) group (δ ~5.1 ppm for CH2, δ ~7.3–7.5 ppm for aromatic protons) and the cyanobenzene moiety (δ ~7.8–8.2 ppm). Carboxylic acid protons may appear as broad signals in DMSO-d6 .
- HRMS : Verify molecular ion [M+H]+ and fragmentation patterns. For example, a loss of CO2 (44 Da) from the Cbz group is expected .
Validation : Cross-reference with synthetic intermediates (e.g., acid chloride precursors) to rule out side products like unreacted amines or esterified byproducts .
Basic: How can researchers optimize the synthesis of this compound to minimize hydrolysis of the nitrile group?
Answer:
Use anhydrous conditions and low temperatures (0–5°C) during nitrile introduction.
- Stepwise synthesis : Start with 4-cyanoanthranilic acid, protect the amine with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with a base (e.g., NaHCO3), and avoid prolonged exposure to aqueous media .
- Quenching : Add dry ice or acidic resins to neutralize basic catalysts post-reaction, preventing nucleophilic attack on the nitrile .
Basic: What are the stability considerations for storing this compound?
Answer:
- Moisture sensitivity : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent hydrolysis of the Cbz group or nitrile .
- Degradation markers : Monitor via TLC (Rf shifts) or IR spectroscopy for loss of –CN stretch (~2240 cm⁻¹) or new –COOH bands (~1700 cm⁻¹) .
Basic: How can researchers resolve solubility challenges during purification?
Answer:
- Solvent selection : Use DMF or DMSO for dissolution, followed by dropwise addition to cold ether or hexane for precipitation .
- Chromatography : Employ reverse-phase C18 columns with acetonitrile/0.1% TFA gradients to separate polar impurities .
Advanced: What mechanistic insights explain the reactivity of the Cbz-protected amine in coupling reactions?
Answer:
The Cbz group acts as a directing and activating group.
- Coupling with EDCI/HOBt : The Cbz carbonyl stabilizes the intermediate oxazolium ion, enhancing nucleophilic attack by amines or alcohols. Kinetic studies show a 3× rate increase compared to unprotected amines .
- Side reactions : Competing hydrolysis (e.g., in DMF/water) forms 4-cyanobenzoic acid, detectable via LC-MS .
Advanced: How do thermodynamic parameters (ΔrH°, ΔrG°) inform the design of reactions involving this compound?
Answer:
Thermochemical data (e.g., ΔrH° = –67.4 kJ/mol for similar Cbz couplings in DMF ) guide solvent and catalyst selection:
- Exothermic reactions : Use ice baths to control temperature-sensitive steps (e.g., acylation).
- Equilibrium shifts : For reversible steps (e.g., esterification), add molecular sieves to remove water and drive reactions forward .
Advanced: How can conflicting NMR data (e.g., unexpected splitting) be resolved for derivatives of this compound?
Answer:
- Dynamic effects : Rotameric splitting in the Cbz group (e.g., CH2 protons) can be suppressed by heating the NMR sample to 60°C or using DMSO-d6 as a solvent .
- NOESY/ROESY : Confirm spatial proximity of aromatic protons to distinguish regioisomers (e.g., para vs. ortho substitution) .
Advanced: What strategies mitigate side reactions during nitrile-to-amide transformations?
Answer:
- Catalytic control : Use Cu(I)/DMAP systems for selective hydration to primary amides, avoiding over-hydrolysis to carboxylic acids .
- Protection : Temporarily protect the benzoic acid as a methyl ester during nitrile conversion, then deprotect with LiOH/THF .
Advanced: How does steric hindrance from the Cbz group influence enzymatic assays involving this compound?
Answer:
- Enzyme inhibition : The Cbz group may block active-site access in proteases (e.g., trypsin), requiring truncated analogs (e.g., 4-cyanobenzoic acid) as controls .
- Kinetic assays : Compare values for Cbz-protected vs. free amines to quantify steric effects .
Advanced: What computational methods predict the compound’s reactivity in novel reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
